molecular formula C11H18O6 B14652987 2-Methyloxirane;oxirane;prop-2-enoic acid CAS No. 52503-44-3

2-Methyloxirane;oxirane;prop-2-enoic acid

Cat. No.: B14652987
CAS No.: 52503-44-3
M. Wt: 246.26 g/mol
InChI Key: NMEFMOBNHSKQJC-UHFFFAOYSA-N
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Description

Oxirane, methyl-, polymer with oxirane, di-2-propenoate is a complex chemical compound known for its versatile applications in various fields. This compound is a polymer formed by the reaction of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with di-2-propenoate (acrylate). It is widely used in industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxirane, methyl-, polymer with oxirane, di-2-propenoate typically involves the polymerization of oxirane and methyl oxirane in the presence of di-2-propenoate. The reaction is usually catalyzed by a strong base such as potassium hydroxide (KOH) or a coordinative dimetalcyanide catalyst (DMC) to achieve high molecular weight polymers . The reaction conditions, including temperature and pressure, are carefully controlled to optimize the polymerization process and achieve the desired polymer characteristics.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers (oxirane, methyl oxirane, and di-2-propenoate) are continuously fed into the reactor. The reaction is carried out under controlled conditions to ensure consistent product quality. The polymer is then purified and processed into various forms, such as films, coatings, or resins, depending on its intended application.

Chemical Reactions Analysis

Types of Reactions

Oxirane, methyl-, polymer with oxirane, di-2-propenoate undergoes several types of chemical reactions, including:

    Oxidation: The polymer can be oxidized to introduce functional groups that enhance its reactivity and compatibility with other materials.

    Reduction: Reduction reactions can be used to modify the polymer’s properties, such as its solubility and mechanical strength.

    Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others to tailor its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome of the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the polymer’s performance in various applications.

Scientific Research Applications

Oxirane, methyl-, polymer with oxirane, di-2-propenoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxirane, methyl-, polymer with oxirane, di-2-propenoate involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive functional groups interact with molecular targets, such as proteins or other polymers, through mechanisms like hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable the polymer to exert its effects, such as enhancing adhesion, improving mechanical properties, or providing biocompatibility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, methyl-, polymer with oxirane, di-2-propenoate is unique due to the presence of the di-2-propenoate component, which imparts specific properties such as enhanced reactivity and compatibility with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion, biocompatibility, and tailored chemical reactivity.

Properties

CAS No.

52503-44-3

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

2-methyloxirane;oxirane;prop-2-enoic acid

InChI

InChI=1S/2C3H4O2.C3H6O.C2H4O/c2*1-2-3(4)5;1-3-2-4-3;1-2-3-1/h2*2H,1H2,(H,4,5);3H,2H2,1H3;1-2H2

InChI Key

NMEFMOBNHSKQJC-UHFFFAOYSA-N

Canonical SMILES

CC1CO1.C=CC(=O)O.C=CC(=O)O.C1CO1

Origin of Product

United States

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